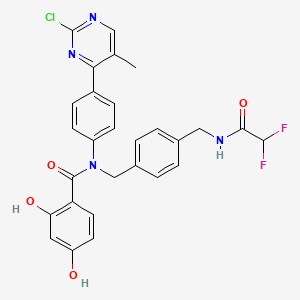
VER-246608
説明
VER-246608 is a pan-inhibitor of pyruvate dehydrogenase kinase (PDHK; IC50s = 35, 84, 40, and 91 nM for PDHK1, -2, -3, and -4, respectively). It is selective for PDHKs over heat shock protein 90 (Hsp90; IC50 = >100 µM), as well as a panel of 97 kinases at 10 µM. This compound (10 and 20 µM) decreases the production of L-lactate, a marker of glycolytic activity, in PC3 cells cultured in D-glucose- and L-glutamine-depleted media. It reduces the growth of, and induces cell cycle arrest at the G1 phase in, serum-starved PC3 cells when used at a concentration of 20 µM.
This compound is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase. This compound disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Consistent with a PDK mediated MOA, this compound increased pyruvate dehydrogenase complex (PDC) activity, oxygen consumption and attenuated glycolytic activity. This compound was found to potentiate the activity of doxorubicin.
科学的研究の応用
ピルビン酸脱水素酵素キナーゼ(PDK)の阻害
VER-246608は、PDKのATP競合的パンアイソフォーム阻害剤の新規で選択的な化合物です。 {svg_1}. PDKは、細胞エネルギー代謝における重要な酵素であり、以前からがんに関与していることが示唆されています。 {svg_2}.
ワールブルク代謝の破壊
This compoundは、ワールブルク代謝を破壊します。これは、がん細胞で頻繁に見られる代謝の一種です。 {svg_3}. この破壊は、潜在的にがん細胞の増殖を遅らせる可能性があります。 {svg_4}.
ピルビン酸脱水素酵素複合体(PDC)活性の増加
This compoundはPDC活性を増加させます。これは、PDKを介した作用機序と一致しています。 {svg_5}. このPDC活性の増加は、潜在的に細胞エネルギー産生の変化につながる可能性があります。 {svg_6}.
酸素消費量の増加
This compoundは、細胞における酸素消費量を増加させます。 {svg_7}. これは、潜在的にエネルギー産生や細胞生存を含む様々な細胞プロセスに影響を与える可能性があります。 {svg_8}.
解糖活性の減弱
This compoundは、解糖活性を減弱させます。 {svg_9}. これは、解糖がこれらの細胞でしばしばアップレギュレートされているため、潜在的にがん細胞の増殖を遅らせる可能性があります。 {svg_10}.
ドキソルビシン活性の増強
This compoundは、一般的に使用されている化学療法薬であるドキソルビシンの活性を増強することがわかりました。 {svg_11}. これは、this compoundが他の薬と組み合わせて使用することで、その効果を高める可能性があることを示唆しています。 {svg_12}.
作用機序
Target of Action
Mode of Action
VER-246608 interacts with its target, PDK, by competitively inhibiting ATP . This results in an increase in Pyruvate Dehydrogenase Complex (PDC) activity, oxygen consumption, and a decrease in glycolytic activity . These effects are only observed under d-glucose-depleted conditions and require almost complete ablation of pdc e1α subunit phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Warburg metabolism . By inhibiting PDK, this compound disrupts the Warburg metabolism, which is a form of energy production in cancer cells that relies heavily on glucose and produces lactic acid. This disruption leads to a shift in energy production from glycolysis to oxidative phosphorylation .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in PDC activity and oxygen consumption, and a decrease in glycolytic activity . These changes result in a context-dependent cytostasis in cancer cells . Furthermore, this compound has been found to potentiate the activity of doxorubicin .
Action Environment
The action of this compound is influenced by environmental factors such as nutrient availability. For instance, the compound’s effects are more pronounced under D-glucose-depleted conditions . Additionally, the compound shows enhanced cellular potency when either serum or combined D-glucose/L-glutamine are depleted .
特性
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does VER-246608 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, this compound prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].
Q2: What is the relationship between this compound's effect on cellular metabolism and its anti-cancer activity?
A2: Research suggests that this compound's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that this compound exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with this compound becomes more detrimental [].
Q3: How does the chemical structure of this compound contribute to its activity and selectivity?
A3: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.
Q4: What are the potential implications of this compound's synergistic effects with other anti-cancer agents?
A4: this compound has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining this compound with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)
![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
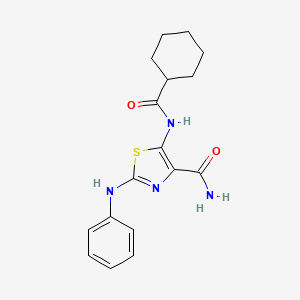
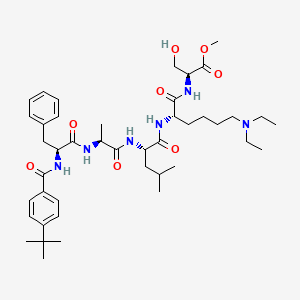
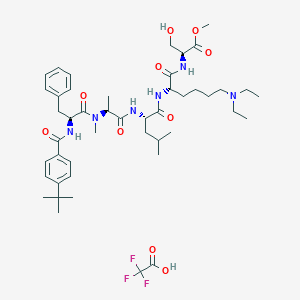

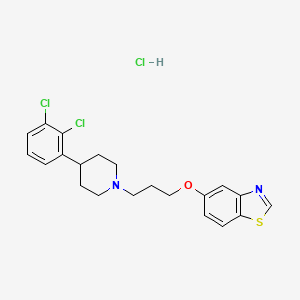
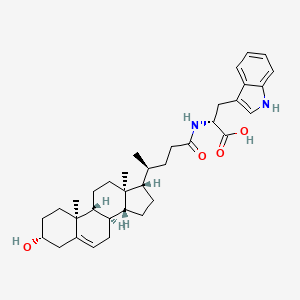
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
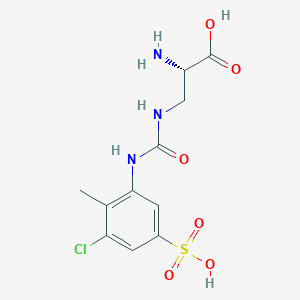
![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)